tert-butyl N-(1,4-oxazepan-6-yl)carbamate

CAS No.: 1782916-90-8

Cat. No.: VC2740614

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782916-90-8 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-(1,4-oxazepan-6-yl)carbamate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |

| Standard InChI Key | ZKGJDFARDRHXIQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CNCCOC1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCOC1 |

Introduction

Structural Information and Identification

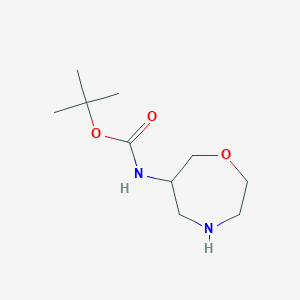

Tert-butyl N-(1,4-oxazepan-6-yl)carbamate is a heterocyclic compound containing an oxazepane ring with a carbamate functional group. The compound is characterized by the following identifiers and structural parameters:

Basic Identifiers

| Property | Value |

|---|---|

| CAS Number | 1782916-90-8 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-(1,4-oxazepan-6-yl)carbamate |

| InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |

| InChIKey | ZKGJDFARDRHXIQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CNCCOC1 |

Common Synonyms

The compound is also known by several alternative names in scientific literature and commercial catalogs:

-

6-(Boc-amino)-1,4-oxazepane

-

tert-Butyl 1,4-oxazepan-6-ylcarbamate

-

Carbamic acid, N-(hexahydro-1,4-oxazepin-6-yl)-, 1,1-dimethylethyl ester

-

MFCD28650939 (MDL number)

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is essential for its effective utilization in research and synthesis.

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Boiling Point | 335.4±42.0 °C (Predicted) | |

| Density | 1.07±0.1 g/cm³ (Predicted) | |

| pKa | 11.86±0.20 (Predicted) | |

| Appearance | White to off-white solid |

Collision Cross Section Data

Predicted Collision Cross Section (CCS) values have been calculated for various adducts of the compound using CCSbase:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.15468 | 150.6 |

| [M+Na]⁺ | 239.13662 | 156.0 |

| [M+NH₄]⁺ | 234.18122 | 155.5 |

| [M+K]⁺ | 255.11056 | 154.8 |

| [M-H]⁻ | 215.14012 | 150.5 |

| [M+Na-2H]⁻ | 237.12207 | 152.5 |

| [M]⁺ | 216.14685 | 150.9 |

| [M]⁻ | 216.14795 | 150.9 |

These CCS values are important for mass spectrometry-based identification and characterization of the compound .

Chemical Reactivity

The tert-butyl N-(1,4-oxazepan-6-yl)carbamate molecule contains several functional groups that contribute to its chemical reactivity:

-

The carbamate group (NH-COO-tBu) can be cleaved under acidic conditions to reveal a free amine.

-

The oxazepane ring contains a secondary amine at position 4, which can act as a nucleophile in various reactions.

-

The oxygen atom in the oxazepane ring can participate in coordination with metals or act as a hydrogen bond acceptor.

Synthesis and Preparation Methods

The synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate typically involves protection of an amino group on the oxazepane ring with a tert-butyloxycarbonyl (Boc) group.

General Synthetic Approach

The compound is commonly synthesized through the reaction of the appropriate 1,4-oxazepan-6-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction typically proceeds under mild conditions at room temperature to ensure high yield and purity.

Alternative Methods

Alternative synthetic routes may involve:

-

Ring-closing reactions of suitably functionalized linear precursors to form the oxazepane core followed by Boc-protection.

-

Modification of other oxazepane derivatives through functional group interconversions and subsequent protection with Boc anhydride.

Industrial Production

For larger scale production, optimized conditions using di-tert-butyl dicarbonate as the reagent are typically employed. The process is scalable and can be carried out in industrial reactors with appropriate temperature and pressure controls to ensure consistent quality and yield.

Applications in Research and Industry

Tert-butyl N-(1,4-oxazepan-6-yl)carbamate serves as a versatile building block in various research and industrial applications.

Pharmaceutical Research

The compound has found applications in pharmaceutical research, particularly as an intermediate in the synthesis of potential therapeutic agents. Its oxazepane core is of interest in medicinal chemistry due to the presence of similar structural motifs in various bioactive compounds .

Use in Organic Synthesis

As a protected amino-oxazepane, the compound serves as a valuable building block for the construction of more complex heterocyclic molecules. The tert-butyl carbamate (Boc) group can be easily deprotected under acidic conditions, making it a useful tool for introducing amino groups into target molecules at specific synthetic stages.

Research on DPP1 Inhibitors

Recent patent literature indicates that oxazepane derivatives, including those structurally related to tert-butyl N-(1,4-oxazepan-6-yl)carbamate, have been investigated for their potential as dipeptidyl peptidase 1 (DPP1) inhibitors. These compounds may have applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Stereochemistry and Related Compounds

Stereoisomers

Tert-butyl N-(1,4-oxazepan-6-yl)carbamate contains a stereogenic center at position 6 of the oxazepane ring, giving rise to two possible stereoisomers:

-

Tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate (CAS: 2306247-11-8)

-

Tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate

These stereoisomers may exhibit different biological activities and reactivities, making stereochemical purity an important consideration in research applications.

Related Compounds

Several structurally related compounds have been reported in literature and commercial catalogs:

-

Tert-butyl N-((1,4-oxazepan-6-yl)methyl)carbamate (CAS: 1440961-33-0)

-

Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate (molecular weight: 230.26 g/mol)

-

(2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide derivatives, which have been investigated as DPP1 inhibitors

Comparison with Related Structures

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Tert-butyl N-(1,4-oxazepan-6-yl)carbamate | C₁₀H₂₀N₂O₃ | 216.28 | 1782916-90-8 |

| Tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate | C₁₀H₂₀N₂O₃ | 216.28 | 2306247-11-8 |

| Tert-butyl N-((1,4-oxazepan-6-yl)methyl)carbamate | C₁₁H₂₂N₂O₃ | 230.31 | 1440961-33-0 |

| Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate | C₁₀H₁₈N₂O₄ | 230.26 | - |

| Hazard Statements | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These classifications indicate that appropriate safety precautions should be taken when handling the compound .

Precautionary Measures

The following precautionary statements are recommended when working with this compound:

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P332+P313: If skin irritation occurs: Get medical advice/attention

| Supplier | Catalog Number | Purity | Quantities Available |

|---|---|---|---|

| Toronto Research Chemicals | T136115 | Not specified | 2.5 mg, 5 mg |

| Advanced ChemBlocks | P47165 | 97% | Not specified |

| AstaTech | P18061 | 95% | 0.25 g |

| Aladdin Scientific | ALA-T630398 | ≥97% | 100 mg |

These specifications indicate that the compound is generally available in high purity suitable for research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume